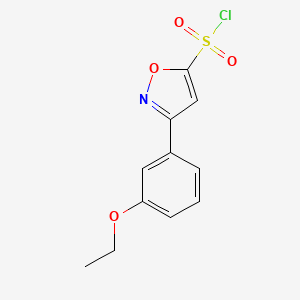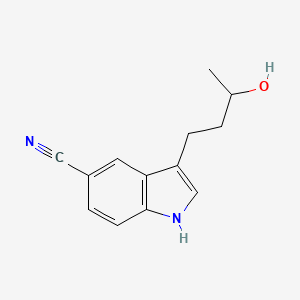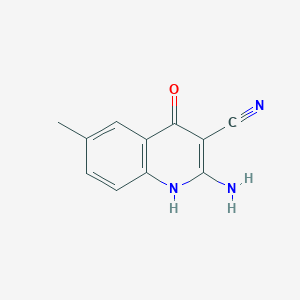
2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes with malononitrile and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one in the presence of a catalyst such as L-proline . This reaction is usually carried out under solvent-free conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process.
化学反应分析
Types of Reactions: 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit unique biological activities .
科学研究应用
2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis . The specific pathways involved depend on the biological context and the target organism.
相似化合物的比较
2-Amino-4-hydroxyquinoline: Shares similar structural features but lacks the methyl and cyano groups.
6-Methylquinoline-3-carbonitrile: Similar but lacks the amino and hydroxy groups.
4-Hydroxy-2-quinolone: Another quinoline derivative with different substituents.
Uniqueness: 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and potential biological activity. The combination of these functional groups with the quinoline core makes it a versatile compound for various applications .
属性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC 名称 |
2-amino-6-methyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)10(15)8(5-12)11(13)14-9/h2-4H,1H3,(H3,13,14,15) |
InChI 键 |
NUANCOGSAIZTHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)
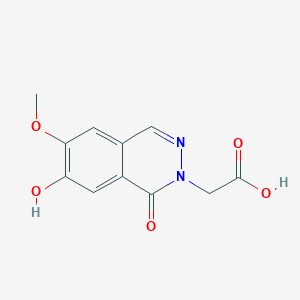

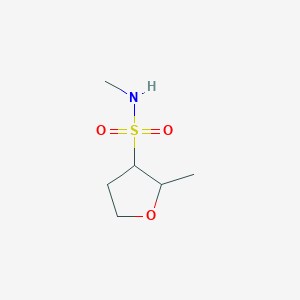
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)

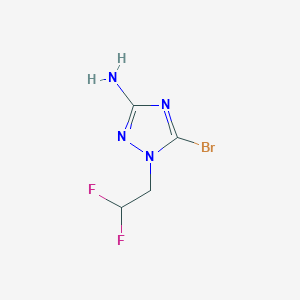

![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)
